Pseudoyohimbine

説明

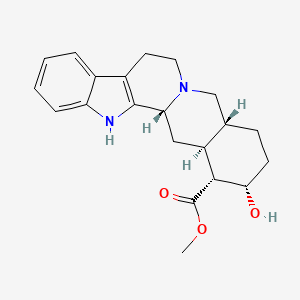

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (1R,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-AECJZGCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018972 | |

| Record name | Pseudoyohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-37-7 | |

| Record name | Pseudoyohimbine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudoyohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOYOHIMBINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudoyohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOYOHIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ26Z3D476 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Occurrence of Pseudoyohimbine

Botanical Sources and Distribution Patterns

Pseudoyohimbine, along with other related yohimbine (B192690) alkaloids such as yohimbine, rauwolscine (B89727), and reserpine (B192253), is primarily found in plants belonging to the Apocynaceae and Rubiaceae families nih.govmdpi.com. Historically, yohimbine and its related compounds were first isolated from the bark of the Pausinystalia yohimbe tree native to West Africa tandfonline.comnih.gov. Beyond Pausinystalia yohimbe, this compound and its isomers have been detected in various plant species, including:

Rauvolfia species : Such as Rauvolfia vomitoria, Rauwolfia nitida, Rauwolfia serpentina (Indian snakeroot), and Rauvolfia yunnanensis tandfonline.comnih.govelika.eus.

Aspidosperma species : For instance, Aspidosperma excelsum has been reported to contain yohimbine and O-acetylyohimbine, suggesting the presence of related stereoisomers cdnsciencepub.com.

Rhazya stricta : This plant from the Apocynaceae family has also been identified as a source of various indole (B1671886) alkaloids, including yohimbine isomers vtt.fi.

The distribution of this compound within these plants is typically concentrated in specific tissues, most commonly the bark and roots, reflecting the specialized metabolic capabilities of these plant parts tandfonline.comnih.govelika.eus.

Enzymatic Pathways and Precursor Incorporation Studies

The biosynthesis of monoterpene indole alkaloids (MIAs), including this compound, is initiated by the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (a secoiridoid monoterpene) wikipedia.orgmdpi.combiorxiv.org. This reaction, catalyzed by strictosidine (B192452) synthase (STR), yields strictosidine, a key intermediate from which a vast array of MIAs are derived wikipedia.orgbiorxiv.org.

The pathway leading to yohimbine and its stereoisomers, including this compound, involves several critical enzymatic steps:

Pictet-Spengler (P-S) Reaction : The condensation of tryptamine and secologanin forms strictosidine, which undergoes further transformations. The P-S reaction is central to the formation of the tetrahydro-β-carboline scaffold, which is characteristic of many indole alkaloids wikipedia.orgbiorxiv.orgresearchgate.netbiorxiv.org.

Stereochemical Inversion : A notable aspect of yohimbine alkaloid biosynthesis is the potential for stereochemical inversion at the C3 position. While strictosidine initially possesses a 3S stereocenter, many natural yohimbine-type alkaloids, including this compound, feature a 3R stereocenter. This inversion is thought to occur via an oxidation and stereoselective reduction mechanism, potentially involving an oxidase/reductase enzyme pair, which allows for the formation of 3R-MIAs from 3S precursors biorxiv.orgbiorxiv.org. Studies have identified specific enzymes, such as those in Mitragyna speciosa (Kratom), that catalyze this epimerization, suggesting a conserved mechanism for generating diverse stereoisomers biorxiv.org.

Precursor Incorporation : Studies utilizing labeled precursors like tryptophan and secologanin have been instrumental in tracing the metabolic routes of indole alkaloid biosynthesis. It has been demonstrated that strictosidine is the primary precursor for most indole alkaloids, while other related compounds like vincoside are often metabolically inert in this context researchgate.net. Research into the incorporation of these precursors helps elucidate the specific enzymes and metabolic flux within the pathway researchgate.netnih.gov.

Genetic Basis of Biosynthesis

The genetic underpinnings of this compound biosynthesis are intrinsically linked to the genes encoding the enzymes involved in the broader monoterpene indole alkaloid (MIA) pathway. While the complete biosynthetic gene cluster for this compound has not been exhaustively detailed, research on related MIAs provides insights into the genetic architecture:

Key Enzymes and Genes : Genes encoding enzymes such as tryptophan decarboxylase (TDC) and strictosidine synthase (STR) are foundational, initiating the pathway by converting tryptophan to tryptamine and then condensing tryptamine with secologanin to form strictosidine wikipedia.orgbiorxiv.orgfrontiersin.org.

Cytochrome P450 Enzymes : Cytochrome P450 (CYP) enzymes play crucial roles in the oxidative modifications and functionalization of alkaloid intermediates, contributing to the structural diversity of MIAs. Identifying specific CYPs involved in the later stages of this compound formation is an active area of research nih.gov.

Gene Clusters : The organization of biosynthetic genes into clusters on chromosomes is a common strategy in plants for efficient production of specialized metabolites. While some MIA pathways, like that for vinblastine, involve numerous enzymes and are not always found in tight clusters, the identification of such clusters for other alkaloids (e.g., noscapine (B1679977) in poppy) highlights the potential for discovering gene networks responsible for this compound synthesis biorxiv.orgnih.gov. The discovery of gene clusters for enzymes involved in reserpine and ajmaline (B190527) biosynthesis in Rauvolfia species suggests that similar genetic organizations may exist for other yohimbine-type alkaloids biorxiv.org.

Environmental Factors Influencing Alkaloid Production

The production and accumulation of secondary metabolites, including this compound, in medicinal plants are significantly influenced by various environmental factors. These factors can modulate plant physiology and biochemistry, thereby affecting the expression of biosynthetic genes and the activity of enzymes:

Light : Light intensity and quality can impact alkaloid synthesis. For example, in Rhazya stricta hairy root cultures, light had a significant effect on alkaloid accumulation, with some compounds increasing in the dark and others being up-regulated by light irradiation vtt.fi.

Temperature : Temperature is a critical factor affecting plant growth and metabolic rates, including the synthesis of secondary metabolites. Studies on other medicinal plants have shown that temperature variations can alter metabolite profiles d-nb.info.

Stressors : Various environmental stresses, such as drought, elevated CO2, ozone, and UV light, can trigger plant defense responses, often leading to changes in secondary metabolite accumulation d-nb.info. While specific studies on this compound and these stressors are limited, the general principle that environmental conditions shape alkaloid biosynthesis is well-established for medicinal plants vtt.fid-nb.info.

Chemical Synthesis and Structural Modifications of Pseudoyohimbine

Total Synthesis Methodologies and Strategies

Total synthesis aims to construct the pseudoyohimbine molecule from simple starting materials, often involving the assembly of its core ring systems and the precise control of stereochemistry.

Achieving the correct stereochemistry at the five chiral centers of this compound is paramount. Early synthetic efforts often resulted in racemic mixtures or required challenging resolutions. More recent strategies have prioritized enantioselective and diastereoselective methods. For instance, N-heterocyclic carbene (NHC)-catalyzed dimerization and subsequent N-acyliminium ion cyclization sequences have been employed to construct the core rings and establish key stereocenters with high enantio- and diastereoselectivity nih.govresearchgate.net. These methods allow for efficient access to various stereoisomeric arrangements of the yohimbine (B192690) alkaloid core from a common intermediate nih.govresearchgate.net. For example, a concise, enantioselective synthesis of yohimbine alkaloids, including this compound precursors, has been reported, utilizing a highly enantioselective NHC-catalyzed dimerization coupled with an amidation/N-acyliminium ion cyclization sequence nih.govresearchgate.net. Another approach involves asymmetric tandem isomerization intramolecular-Diels-Alder reactions catalyzed by bicyclic guanidines, which have been used for the enantioselective synthesis of yohimbine analogues researchgate.net.

The development of novel reactions is crucial for streamlining the synthesis of complex molecules like this compound. Strategies have focused on creating key transformations that efficiently assemble multiple rings or introduce specific functionalities with high control. For example, N-acyliminium ion cyclizations have proven to be powerful tools for constructing alkaloidal ring systems, including those related to this compound arkat-usa.org. These reactions offer significant stereocontrol through C-nucleophilic additions to the N-acyliminium species arkat-usa.org. Additionally, a short route to this compound and yohimbine was reported in 1978, highlighting early advancements in efficient synthesis ias.ac.inias.ac.in. More recently, organocatalytic strategies, such as those employing chiral NHCs, have been developed for the enantioselective synthesis of yohimbine analogues, demonstrating the utility of organocatalysis in accessing these complex structures researchgate.netacs.org.

Semisynthesis and Derivatization Strategies

Semisynthesis involves modifying naturally occurring or synthetically derived precursors to create new compounds. This approach is particularly useful for exploring SAR and developing molecular probes.

To understand how structural variations affect the biological activity of this compound and related alkaloids, researchers synthesize a range of analogues. These modifications often target specific parts of the molecule, such as the indole (B1671886) ring, the D-ring, or side chains. For instance, a modular synthetic approach has been used to create structurally unique analogues of yohimbine, including de-rigidified versions that lack the ethylene (B1197577) linkage between the indole and decahydroisoquinoline (B1345475) units acs.org. These analogues are then evaluated for their biological properties, providing insights into the pharmacophore requirements.

For mechanistic studies, this compound can be modified to incorporate labels or functional groups that facilitate detection or interaction with biological targets. This can involve the synthesis of fluorescent probes or conjugates. While specific examples directly involving this compound probes are not extensively detailed in the provided search results, the general concept of developing fluorescent probes for biological systems is mentioned in the context of related chemical research ias.ac.incore.ac.uk. The synthesis of analogues with specific modifications could serve as precursors for such probes, enabling the study of this compound's interactions within biological systems.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the high selectivity and efficiency of enzymes. This approach can be particularly advantageous for complex stereoselective transformations.

Enzymes offer highly specific catalytic capabilities, enabling transformations that are challenging for traditional chemical methods researchgate.net. While direct chemoenzymatic synthesis of this compound itself is not prominently featured, the broader class of yohimbine alkaloids has been mentioned in the context of enzymatic synthesis. For example, enzymes from Catharanthus roseus cell suspension cultures play a role in the biosynthesis of monoterpenoid indole alkaloids, including hetero-yohimbine alkaloids thieme-connect.de. Furthermore, biocatalysis is recognized as a valuable tool in the asymmetric synthesis of alkaloids, offering greener pathways and high selectivity researchgate.netresearchgate.netvdoc.pub. The potential for chemoenzymatic approaches in alkaloid synthesis is significant, and research in this area continues to expand the toolkit for complex natural product synthesis researchgate.netthieme-connect.deresearchgate.netvdoc.pub. For instance, lipase-mediated resolutions have been applied to the chemoenzymatic synthesis of chiral compounds, a strategy that could be extended to this compound synthesis or derivatization nih.gov.

Mechanistic Pharmacology and Receptor Interactions of Pseudoyohimbine

Elucidation of Molecular Targets and Binding Affinities

The pharmacological activity of pseudoyohimbine is primarily understood through its relationship with yohimbine (B192690), which acts as a modulator of various neurotransmitter systems.

Adrenergic Receptor Subtype Interactions (e.g., α2-adrenergic receptors)

Yohimbine is a known antagonist of α-adrenergic receptors (ARs), exhibiting a notable preference for α2-AR subtypes over α1-AR subtypes tandfonline.comtandfonline.comresearchgate.netwikipedia.org. Studies have characterized yohimbine's affinity for the α2-AR subtypes in the following order: α2C > α2A > α2B tandfonline.comtandfonline.com. Specifically, yohimbine demonstrates high affinity for α2-ARs, with equilibrium dissociation constants (Kd) typically reported in the low nanomolar range nih.govnih.gov. The radioligand [3H]yohimbine is commonly employed in research as a selective probe for α2-ARs nih.gov.

This compound, being a stereoisomer of yohimbine, is expected to interact with these receptors. However, specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound at the α1, α2A, α2B, or α2C adrenergic receptor subtypes were not detailed in the reviewed literature. One study noted that this compound, along with 3-epi-α-yohimbine, acted as "very weak antagonists" in a specific experimental context related to catecholamine secretion from rat adrenal glands researchgate.net. This suggests that while it may interact with adrenergic receptors, its potency or efficacy might differ significantly from yohimbine.

Table 1: Binding Affinities of Yohimbine to Adrenergic Receptor Subtypes

| Receptor Subtype | Affinity (nM) | Reference |

| α2A-AR | 1.4 | tandfonline.comtandfonline.com |

| α2B-AR | 7.1 | tandfonline.comtandfonline.com |

| α2C-AR | 0.88 | tandfonline.comtandfonline.com |

| α1-AR | Moderate | tandfonline.comtandfonline.com |

Note: Specific binding affinity data for this compound at these receptor subtypes were not detailed in the reviewed literature.

Interactions with Other Neurotransmitter Systems

Beyond its interactions with adrenergic receptors, yohimbine has been shown to bind to other monoaminergic receptors. Its binding profile indicates affinity for receptors in the following order: α-2 NE > 5HT-1A, 5HT-1B > 1-D > D3 > D2 receptors tandfonline.comtandfonline.comresearchgate.netnih.gov. Given the structural relationship between this compound and yohimbine, it is plausible that this compound may exhibit similar interactions with these other neurotransmitter systems. However, specific affinity data for this compound at serotonergic (5-HT) or dopaminergic (D) receptors were not identified in the provided search results.

Non-Receptor Mediated Molecular Interactions

The reviewed literature did not provide specific information regarding non-receptor mediated molecular interactions for this compound. This includes potential effects on ion channels, enzymes, or transporter proteins. While reserpine (B192253), another related indole (B1671886) alkaloid, is known to inhibit active transporter systems mdpi.com, direct experimental evidence for this compound's involvement in such mechanisms was not found.

Intracellular Signaling Pathway Modulation (In Vitro)

As an α2-adrenergic receptor antagonist, yohimbine is known to influence downstream intracellular signaling cascades. The activation of α2-ARs typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels nih.gov. Consequently, antagonists like yohimbine are expected to block this inhibitory effect, potentially leading to an increase in cAMP.

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Direct experimental data detailing the specific effects of this compound on intracellular signaling pathways, such as the modulation of cAMP levels, inositol (B14025) trisphosphate (IP3) production, or calcium mobilization, were not identified within the scope of the provided search results. While this compound's structural similarity to yohimbine suggests potential modulation of GPCR signaling pathways associated with adrenergic receptors, specific studies elucidating these effects for this compound were not found.

Compound List

[3H]-p-aminoclonidine (PAC)

[3H]UK 14,304

[3H]yohimbine

Ajmalicine

Alloyohimbine

Dopamine (D)

Epinephrine (Adrenaline)

ICI 118,551

Norepinephrine (Noradrenaline)

this compound

Reserpine

Salbutamol

Salmeterol

Serotonin (B10506) (5-HT)

Yohimbine

Adenylyl Cyclase Activity and cAMP Modulation

Cyclic adenosine monophosphate (cAMP) serves as a critical intracellular second messenger, playing a fundamental role in mediating cellular responses to a wide array of extracellular signals, including hormones and neurotransmitters. cusabio.comjcancer.orgresearchgate.netnih.govjmb.or.kr The synthesis of cAMP from adenosine triphosphate (ATP) is catalyzed by the enzyme adenylyl cyclase (AC). cusabio.comjcancer.orgjmb.or.kr AC activity is tightly regulated by various signaling pathways, most notably those involving G protein-coupled receptors (GPCRs). nih.govebi.ac.uk

Alpha-2 adrenergic receptors (α2-ARs) are a class of GPCRs that are primarily coupled to inhibitory G proteins (Gi/Go). ebi.ac.ukwikipedia.orgwikipedia.orguniprot.org Upon activation by agonists, these Gi/Go proteins inhibit the activity of adenylyl cyclase. ebi.ac.ukwikipedia.orgwikipedia.orguniprot.orgnih.gov This inhibition leads to a decrease in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA). cusabio.comnih.govwikipedia.org Yohimbine, a known antagonist of α2-ARs, has been shown to interact with these receptors, influencing their downstream signaling. wikipedia.orgnih.gov While specific data on this compound's direct impact on adenylyl cyclase activity or cAMP levels were not identified in the reviewed literature, its structural similarity to yohimbine suggests potential interactions within the adrenergic signaling cascade.

Ion Channel Modulation

Ion channels are integral membrane proteins that are essential for regulating the flow of ions across cell membranes, thereby controlling cellular excitability, membrane potential, and intracellular ion concentrations. openaccessjournals.comnih.govmdpi.comnih.govnih.gov Drugs can modulate ion channel function through various mechanisms, including direct pore blockade, alteration of gating kinetics, or binding to allosteric sites. nih.govmdpi.commdpi.com These interactions can profoundly affect neuronal signaling, muscle contraction, and other physiological processes. openaccessjournals.commdpi.comnih.gov

Research has investigated the effects of yohimbine on ion channels, specifically noting its interaction with sodium (Na+) channels. Studies have described yohimbine as inducing both tonic and phasic blockade of sodium currents, suggesting an interaction with the open state of these channels, potentially at the inner mouth of the pore. nih.gov However, specific studies detailing this compound's direct modulation of any ion channels were not found in the provided search results.

Allosteric Modulation and Biased Agonism Studies

The concept of allosteric modulation posits that ligands can bind to a receptor at a site distinct from the orthosteric (primary) binding site, thereby allosterically altering the receptor's conformation and modulating its response to the endogenous ligand. nih.govdoi.orgfrontiersin.orgnih.govuniversiteitleiden.nl Allosteric modulators can enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the activity of the orthosteric ligand. frontiersin.orgnih.govuniversiteitleiden.nl

Biased agonism , also known as functional selectivity, describes the phenomenon where a single receptor can couple to multiple distinct downstream signaling pathways, and a ligand can preferentially activate one pathway over others. mdpi.comnih.govescholarship.orgbinasss.sa.crnih.govfrontiersin.orgnottingham.ac.uknih.gov This differential activation can lead to distinct physiological outcomes, offering opportunities for developing more targeted therapeutics with improved efficacy and reduced side effects. nih.govmdpi.comfrontiersin.orgnottingham.ac.uknih.gov For instance, some GPCRs can signal through G proteins and/or β-arrestins, and biased agonists can selectively engage one of these pathways. mdpi.combinasss.sa.crnih.gov

While these concepts are well-established in GPCR pharmacology, specific studies investigating this compound's role as an allosteric modulator or a biased agonist at any receptor were not identified in the provided search results.

Compound List:

this compound

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pseudoyohimbine Analogues

Impact of Stereochemistry on Biological Activity

The yohimbine (B192690) alkaloid class is characterized by a complex pentacyclic indole (B1671886) alkaloid structure, featuring multiple chiral centers that give rise to various stereoisomers. These isomers are broadly classified into four subfamilies based on the stereochemical arrangement around the D-ring: normal, allo, pseudo, and epiallo. Pseudoyohimbine is recognized as a representative member of the "pseudo" subfamily drugbank.comwikipedia.orgmedchemexpress.com.

Stereochemistry plays a pivotal role in dictating the biological activity and receptor selectivity of these compounds. For instance, corynanthine (B1669447), a diastereomer of yohimbine, exhibits a distinct pharmacological profile compared to yohimbine and rauwolscine (B89727). While yohimbine and rauwolscine display a higher affinity for α2-adrenergic receptors (approximately 30-fold selectivity over α1-receptors), corynanthine demonstrates a greater affinity for α1-adrenergic receptors, showing about a 10-fold selectivity for the α1 site over the α2 site wikipedia.org. This difference in stereochemistry significantly alters their receptor binding profiles and, consequently, their physiological effects, with corynanthine acting more as a depressant and hypotensive agent, unlike the stimulant properties often associated with yohimbine wikipedia.org. Studies also highlight that stereochemical inversions, such as that at the C3 position in 3-epi-yohimbine (another name for this compound), can dramatically alter the orientation of the indole ring, thereby influencing receptor interaction nih.govscience.gov. Although direct comparative affinity data for this compound versus its stereoisomers at specific receptors are not extensively detailed in all available literature, the principle that stereochemistry is a critical determinant of biological activity is well-established for this alkaloid class wikipedia.orgnih.gov.

Effects of Substituent Modifications on Receptor Binding and Efficacy

The yohimbine scaffold has been a subject of extensive modification to explore how structural changes impact receptor binding affinity and functional efficacy, particularly at α-adrenergic receptors. Yohimbine and its close relative, rauwolscine, are recognized as potent antagonists of α2-adrenergic receptors drugbank.comnih.govresearchgate.netmdpi.comrndsystems.commdpi.com. Rauwolscine hydrochloride, for example, exhibits nanomolar affinity for human α2A, α2B, and α2C-adrenoceptors, with Ki values of 3.5, 4.6, and 0.6 nM, respectively uitm.edu.my. Yohimbine hydrochloride also demonstrates significant affinity, with pKi values of 8.52, 8.00, and 9.17 for human α2A, α2B, and α2C receptors, respectively rndsystems.com.

Research into yohimbine analogues has focused on improving subtype selectivity and potency. Modifications involving tethered yohimbine structures have yielded compounds with enhanced selectivity for specific α2-adrenergic receptor subtypes. For instance, tethered analogues featuring benzyl (B1604629) carboxy alkyl amine and carboxy alkyl amine linkers have demonstrated substantial selectivity for the α2C-AR subtype over α2A and α2B subtypes nih.gov. Furthermore, studies on yohimbic acid derivatives have identified amino esters that act as potent and selective ADRA2A antagonists. One such analogue exhibited a significantly improved ADRA1A/ADRA2A selectivity index and ADRA2B/ADRA2A selectivity index compared to the parent compound, yohimbine acs.org. These modifications highlight the potential for fine-tuning the structure to achieve desired receptor interactions.

Beyond adrenergic receptors, yohimbine and rauwolscine also interact with serotonin (B10506) receptors, such as 5-HT1A and 5-HT2B drugbank.comwikipedia.orgnih.govresearchgate.net. Rauwolscine acts as a partial agonist at 5-HT1A receptors (IC50 = 1.3 µM) and an antagonist at 5-HT2B receptors (Ki = 14.3 nM) researchgate.net. These interactions underscore the polypharmacological nature of these alkaloids and the importance of substituent modifications in modulating their activity across different receptor systems.

Advanced Analytical Methodologies for Pseudoyohimbine Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is fundamental to the analysis of complex mixtures, such as those derived from botanical sources or biological samples containing pseudoyohimbine and its related alkaloids. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for this purpose.

HPLC is a cornerstone technique for the analysis of yohimbine (B192690) isomers, including this compound, due to its high resolution, versatility, and quantitative accuracy. preprints.org It is widely applied in pharmaceutical analysis to identify and quantify compounds in complex mixtures. preprints.org Reversed-phase HPLC is the most common modality, where a non-polar stationary phase is used with a polar mobile phase. researchgate.net

Research has established stability-indicating HPLC assay procedures to analyze the concentration of yohimbine alkaloids. nih.gov A key advantage of some developed methods is their simplicity, avoiding buffer systems. nih.gov For instance, a mobile phase consisting of a methanol (B129727) and water mixture (e.g., 70:30 ratio) has proven effective. nih.gov This approach not only simplifies the process but also saves analytical time as it may not require changing the mobile phase before and after analysis. nih.gov Such methods demonstrate high precision, with coefficients of variation for within-day and between-day samples often falling below 2%. nih.gov HPLC is adept at separating the parent compound from its degradation products, which is critical for stability studies. nih.gov

| Parameter | HPLC Method Example for Yohimbine Alkaloids |

| Technique | Reversed-Phase High-Performance Liquid Chromatography |

| Mobile Phase | Methanol:Water (70:30 v/v) |

| Internal Standard | Caffeine |

| Retention Time (Yohimbine) | ~4.2 minutes |

| Retention Time (Internal Standard) | ~2.3 minutes |

| Precision (CV%) | Within-day: 1.51%, Between-day: 1.35% |

This interactive table summarizes typical parameters for an HPLC method used in the analysis of yohimbine, which is applicable for its isomer, this compound.

Gas chromatography is a powerful tool for analyzing volatile and thermally stable compounds, or those that can be made so through derivatization. researchgate.net It plays a significant role in the analysis of alkaloids from plant materials like Pausinystalia yohimbe. nih.gov The methodology typically involves an initial solvent extraction and partitioning, followed by separation on a capillary GC column. nih.gov

A common approach involves a methyl silicone capillary column with nitrogen-phosphorus detection (N-P), which offers high sensitivity for nitrogen-containing compounds like this compound. nih.gov GC methods are validated for parameters such as linearity, recovery, and limit of detection (LOD). nih.gov For yohimbine, GC-based methods have demonstrated high recovery rates (91.2-94.0%) and low limits of detection, making them suitable for quantifying trace amounts in various products. nih.gov

| Parameter | GC Method Example for Yohimbine Alkaloids |

| Technique | Capillary Gas Chromatography |

| Column Type | Methyl Silicone Capillary Column |

| Detection | Nitrogen-Phosphorus Detector (N-P) |

| Linear Calibration Range | 10-1000 µg/mL |

| Recovery Rate | 91.2 - 94.0% |

| Limit of Detection (LOD) | 0.6 µg/mL |

This interactive table presents characteristic parameters of a GC method developed for the analysis of yohimbine alkaloids, which would be suitable for this compound.

Mass Spectrometry (MS) for Metabolite Profiling and Structural Confirmation

Mass spectrometry is an indispensable tool for identifying the chemical structures of compounds, determining their relative content, and discovering unknown impurities or metabolites. mdpi.com When coupled with chromatographic techniques, it provides unparalleled sensitivity and specificity.

The hyphenation of chromatography with mass spectrometry, as seen in GC-MS and LC-MS, allows for both separation and identification of individual components within a mixture. longdom.org GC-MS is frequently used to examine extracts of P. yohimbe and identify the major alkaloids present. nih.gov

LC-MS/MS, particularly, has transformed analytical screening by offering superior sensitivity and specificity compared to older methods. ojp.gov The limit of detection with LC-MS/MS is often much lower than with GC-MS, and sample preparation can yield better extraction recovery. ojp.gov This enhanced sensitivity makes LC-MS/MS exceptionally well-suited for detecting and quantifying low-level analytes in complex biological matrices. ojp.govresearchgate.net

| Feature | GC-MS | LC-MS/MS |

| Primary Application | Identification of major, volatile/derivatizable alkaloids | High-sensitivity screening and quantification |

| Sensitivity | Good | Excellent, often superior to GC-MS ojp.gov |

| Specificity | High | Very High |

| Sample Preparation | May require derivatization for non-volatile compounds | Generally more direct for polar, non-volatile compounds |

| Detection Limit | Higher than LC-MS/MS ojp.gov | Lower than GC-MS ojp.gov |

This interactive table provides a comparison between GC-MS and LC-MS/MS for the analysis of compounds like this compound.

Biotransformation is the process by which the body metabolizes foreign compounds (xenobiotics). chromatographyonline.com High-Resolution Mass Spectrometry (HR-MS) is an ideal analytical tool for these drug metabolism studies. chromatographyonline.com Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide extremely accurate mass measurements, which allow for the determination of a metabolite's molecular formula. nih.gov

This capability is crucial for identifying the type of biotransformation that has occurred (e.g., hydroxylation, dealkylation, glucuronidation). chromatographyonline.com By comparing the accurate mass of a metabolite to that of the parent compound, researchers can deduce the chemical modification. HR-MS can also help elucidate the fragmentation pattern of a metabolite, which facilitates the localization of the metabolic site on the molecule's structure. chromatographyonline.com This makes HR-MS essential for building a comprehensive profile of how a compound like this compound is processed in a biological system. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

While chromatography and mass spectrometry excel at separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier method for studying the three-dimensional structure and dynamics of molecules in solution at an atomic resolution. nih.gov Understanding the conformational landscape of a molecule like this compound is crucial for rational drug design and for understanding its interaction with biological targets. nih.gov

NMR techniques can reveal the preferred shapes (conformations) a molecule adopts in solution and the dynamics of how it changes between these shapes. nih.gov Experiments like the Nuclear Overhauser Effect (NOE) provide information about the proximity of atoms within a molecule, allowing for the reconstruction of its 3D structure. For molecules that exist in multiple conformational states, relaxation dispersion NMR experiments can be used to characterize the structure of less populated, "excited" states. springernature.com This detailed structural and dynamic information is vital for understanding how this compound binds to its molecular targets.

Spectroscopic Techniques for Ligand-Target Interaction Analysis

The elucidation of the molecular interactions between a ligand, such as this compound, and its biological target is fundamental to understanding its pharmacological mechanism. Spectroscopic techniques offer powerful, non-invasive methods to probe these interactions in real-time, providing invaluable data on binding affinity, kinetics, thermodynamics, and conformational changes. This section details several advanced spectroscopic methodologies that are instrumental in the comprehensive analysis of this compound's engagement with its target receptors.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins. tainstruments.com It relies on the intrinsic fluorescence of amino acid residues like tryptophan and tyrosine within the protein, or on the fluorescence of the ligand itself. When this compound binds to its target receptor, it can cause a change in the local environment of these fluorophores, leading to a modification in the fluorescence signal, such as quenching or enhancement. tainstruments.com

By systematically titrating the receptor with increasing concentrations of this compound and monitoring the change in fluorescence intensity, a binding curve can be generated. From this curve, key thermodynamic parameters can be determined.

Key Parameters Obtainable from Fluorescence Spectroscopy:

| Parameter | Description |

| Binding Constant (Ka) | A measure of the affinity of the ligand for the receptor. |

| Dissociation Constant (Kd) | The reciprocal of the binding constant, indicating the concentration of ligand at which half of the receptor binding sites are occupied. |

| Stoichiometry (n) | The number of ligand molecules that bind to a single receptor molecule. |

| Thermodynamic Parameters | Changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with the binding event can be calculated from temperature-dependent studies. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights into ligand-target interactions. semanticscholar.org This technique can identify the specific amino acid residues of a receptor that are involved in binding this compound and can also reveal conformational changes in both the ligand and the receptor upon complex formation. nih.gov

In a typical ligand-observe NMR experiment, the NMR spectrum of this compound is recorded in the absence and presence of its target receptor. Changes in the chemical shifts and line widths of the this compound signals indicate which parts of the molecule are interacting with the receptor. mdpi.com Conversely, in a protein-observe experiment, changes in the receptor's NMR spectrum upon addition of this compound can map the binding site on the protein surface. semanticscholar.org

Illustrative NMR-derived Data for Ligand-Receptor Interaction:

| Technique | Information Gained |

| Chemical Shift Perturbation (CSP) | Identifies residues in the receptor's binding pocket. |

| Saturation Transfer Difference (STD) NMR | Determines the binding epitope of the ligand. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Provides distance constraints to determine the three-dimensional structure of the ligand-receptor complex. |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. mdpi.comnih.gov In an SPR experiment, the receptor is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of this compound to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

This technique is particularly powerful for determining the kinetics of the interaction, providing both the association rate constant (kon) and the dissociation rate constant (koff). uu.nl The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rate constants (koff/kon).

Typical Kinetic and Affinity Data from SPR Analysis:

| Compound | Target Receptor | kon (M-1s-1) | koff (s-1) | Kd (nM) |

| Rauwolscine (B89727) | α2A-Adrenergic Receptor | 1.2 x 107 | 0.024 | 2.0 |

| Yohimbine | α2A-Adrenergic Receptor | 8.5 x 106 | 0.034 | 4.0 |

| (Note: Data for isomers of this compound are provided for illustrative purposes.) |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. springernature.comnih.gov In an ITC experiment, a solution of this compound is titrated into a solution containing the target receptor. The resulting heat change is measured, providing a complete thermodynamic profile of the interaction in a single experiment. nih.gov

ITC is considered the gold standard for determining binding thermodynamics as it provides a direct measurement of the binding enthalpy (ΔH). nih.gov From the binding isotherm, the binding constant (Ka), stoichiometry (n), and enthalpy change (ΔH) can be determined. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Thermodynamic Profile of Ligand Binding Determined by ITC:

| Parameter | Significance |

| Binding Affinity (Ka) | Strength of the interaction. |

| Stoichiometry (n) | Molar ratio of ligand to receptor in the complex. |

| Enthalpy Change (ΔH) | Heat released or absorbed, indicating the contribution of hydrogen bonds and van der Waals interactions. |

| Entropy Change (ΔS) | Change in the system's disorder, reflecting the role of hydrophobic interactions and conformational changes. |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. nih.gov It is particularly useful for studying the secondary and tertiary structure of proteins and any conformational changes that occur upon ligand binding. nih.gov

When this compound binds to its target receptor, it may induce a change in the protein's conformation. mdpi.com This change can be detected as a change in the CD spectrum of the protein. For example, a change in the alpha-helical or beta-sheet content of the receptor upon this compound binding would be reflected in the far-UV CD spectrum. nih.gov

Metabolic Pathways and Biotransformation of Pseudoyohimbine Preclinical/mechanistic Focus

Enzymatic Biotransformation Pathways (In Vitro/In Vivo Animal Models)

Detailed investigations into the enzymatic biotransformation of pseudoyohimbine in animal models or in vitro systems like liver microsomes or hepatocytes are not well-documented. However, extensive research on its stereoisomer, yohimbine (B192690), provides insight into the potential enzymatic pathways that could be involved.

Cytochrome P450 (CYP) Mediated Metabolism

The metabolism of yohimbine is predominantly hepatic and heavily mediated by the cytochrome P450 (CYP) enzyme system. mdpi.comeuropa.eu In vitro studies using human liver microsomes have identified CYP3A4 and CYP2D6 as the primary enzymes responsible for the oxidative metabolism of yohimbine. mdpi.comeuropa.eu Genetic variations in these enzymes, particularly CYP2D6, can lead to significant differences in metabolic rates among individuals. mdpi.com

The primary metabolic reactions are hydroxylations, leading to the formation of active metabolites. europa.eumdpi.com While direct evidence for this compound is lacking, it is plausible that it could also be a substrate for these major drug-metabolizing enzymes.

Table 1: Key Cytochrome P450 Enzymes in Yohimbine Metabolism

| Enzyme | Role in Yohimbine Metabolism | Location of Metabolism | Supporting Evidence |

| CYP3A4 | Major enzyme involved in overall metabolism. mdpi.comeuropa.eu | Liver mdpi.com | In vitro studies with human liver microsomes. mdpi.comeuropa.eu |

| CYP2D6 | Primarily responsible for 11-hydroxylation. mdpi.comeuropa.eu | Liver mdpi.com | In vitro studies and correlation with genetic polymorphisms. mdpi.comeuropa.eu |

This table is based on data for yohimbine and is provided for comparative purposes due to the lack of specific data for this compound.

Glucuronidation and Sulfation Pathways

Information regarding the specific glucuronidation and sulfation pathways for this compound and its metabolites is not available in the reviewed scientific literature. For yohimbine, while hydroxylation by CYP enzymes is the primary Phase I metabolic route, subsequent Phase II conjugation reactions such as glucuronidation and sulfation are anticipated to facilitate the excretion of the hydroxylated metabolites. mdpi.com Studies on other alkaloids demonstrate that such conjugation increases the water solubility of metabolites, preparing them for renal or biliary elimination. However, specific studies detailing the enzymes (e.g., specific UGT or SULT isoforms) involved in the conjugation of yohimbine metabolites are not extensively detailed. One study on rats fed a high-fat diet noted that yohimbine administration decreased elevated sulfate (B86663) concentrations in the liver, suggesting an interaction with sulfation pathways. researchgate.net

Metabolite Identification and Structural Characterization

There is a significant lack of published studies identifying and structurally characterizing the metabolites of this compound from in vitro or preclinical models.

In contrast, the primary metabolites of yohimbine have been identified and characterized. The main metabolic products are 10-hydroxyyohimbine (B1664517) and 11-hydroxyyohimbine (B138978). europa.eumdpi.com 11-hydroxyyohimbine is considered an active metabolite. europa.eu These metabolites are formed through the hydroxylation of the yohimbine molecule at the C10 and C11 positions, respectively.

Table 2: Identified Metabolites of Yohimbine

| Parent Compound | Metabolite | Metabolic Reaction | Enzyme(s) Involved |

| Yohimbine | 10-hydroxyyohimbine | Aromatic Hydroxylation | CYP3A4 (presumed) |

| Yohimbine | 11-hydroxyyohimbine | Aromatic Hydroxylation | CYP2D6 mdpi.comeuropa.eu |

This table is based on data for yohimbine and is provided for comparative purposes due to the lack of specific data for this compound.

Impact of Metabolism on Biological Activity (In Vitro)

Due to the absence of identified and isolated metabolites of this compound, there are no available in vitro studies assessing the impact of its metabolism on biological activity.

Preclinical Mechanistic Investigations of Pseudoyohimbine in in Vitro and in Vivo Systems

Cellular Model Systems for Target Validation

Cell-based assays are fundamental in determining the specific molecular targets of a compound and characterizing the nature of the interaction. For pseudoyohimbine, these studies have centered on its affinity for and functional effects on adrenergic receptors.

Receptor binding assays are utilized to determine the affinity of a compound for a specific receptor. These assays typically involve the use of cell lines that express the receptor of interest and a radiolabeled ligand that is known to bind to that receptor. The ability of the test compound, in this case, this compound, to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

| Receptor | Ligand | Tissue/Cell Line | This compound Ki (nM) |

|---|---|---|---|

| α2-Adrenergic Receptor | [3H]Yohimbine | Rat Brain Cortex | Data not available |

| α1-Adrenergic Receptor | Data not available | Data not available | Data not available |

Data on the specific binding affinities of this compound for various receptor subtypes are limited in the reviewed literature. The table framework is provided for illustrative purposes.

Functional assays are conducted to determine the effect of a compound on receptor activity after binding. These assays can measure whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state).

Studies on yohimbine (B192690) isomers have established their role as alpha-2 adrenergic receptor antagonists tandfonline.comresearchgate.nettandfonline.com. This antagonism leads to an increase in the release of norepinephrine from presynaptic nerve terminals. It is through this mechanism that many of the physiological effects of yohimbine and its isomers are mediated. For example, yohimbine has been shown to possess antiproliferative effects in vascular smooth muscle cells by downregulating the PLCγ1 signaling pathway, a mechanism that may be independent of its alpha-2 adrenergic receptor antagonism mdpi.com. While this study focused on yohimbine, it highlights potential signaling pathways that could also be modulated by its isomers like this compound.

Tissue-Level Studies for Organ-Specific Effects (Mechanistic)

Isolated organ preparations allow for the investigation of a compound's effect on a specific tissue in a controlled ex vivo environment, free from systemic influences.

In studies utilizing isolated rat vas deferens and anococcygeus muscle, the alpha-adrenoceptor antagonism of yohimbine isomers has been evaluated nih.gov. These tissues are classic models for studying adrenergic pharmacology, as their contraction is modulated by alpha-adrenoceptors. In the rat vas deferens, the potency of yohimbine isomers against adrenergic nerve-induced contractions was assessed. Against the inhibitory effect of the alpha-2 agonist xylazine in the vas deferens, the potency series was determined, indicating the alpha-2 antagonist activity of these compounds nih.gov.

| Tissue Preparation | Species | Measured Effect | Relative Potency of Yohimbine Isomers |

|---|---|---|---|

| Vas Deferens (Adrenergic Contraction) | Rat | Antagonism of nerve-induced contraction | apoyohimbine > corynanthine (B1669447) > yohimbine > rauwolscine (B89727) |

| Vas Deferens (Xylazine Inhibition) | Rat | Antagonism of xylazine-induced inhibition | apoyohimbine > rauwolscine = yohimbine |

| Anococcygeus | Rat | Antagonism of adrenergic nerve- and agonist-induced contraction | apoyohimbine > corynanthine > rauwolscine |

This table is based on a study comparing apoyohimbine to yohimbine stereoisomers; specific data for this compound was not detailed in this context but it is a member of this isomer group.

Tissue slice electrophysiology allows for the study of a compound's effects on the electrical properties of cells within a thin slice of tissue. This technique is particularly valuable for investigating substances that act on the central nervous system. Despite the utility of this method, no specific studies utilizing tissue slice electrophysiology to investigate the mechanistic effects of this compound were identified in the reviewed literature.

In Vivo Mechanistic Studies in Animal Models

In vivo studies in animal models are crucial for understanding the integrated physiological effects of a compound. For this compound and its isomers, these studies have often focused on the cardiovascular system.

In urethane-anesthetized rats, intravenous administration of yohimbine diastereoisomers, including this compound, has been shown to decrease blood pressure and blunt the pressor response to adrenaline nih.gov. This effect is consistent with alpha-adrenoceptor blockade. The potency of the isomers in producing this hypotensive effect varied, with corynanthine being the most potent nih.gov.

Conversely, when administered directly into the brain via intraventricular injection in conscious rats, these isomers increased both blood pressure and heart rate nih.gov. This suggests a central mechanism of action that leads to sympathetic activation, likely due to the blockade of central alpha-2 adrenoceptors that normally inhibit sympathetic outflow. In conscious rats, subcutaneous administration of yohimbine has been shown to increase serum renin activity and heart rate, effects that are sympathetically mediated nih.gov.

| Animal Model | Route of Administration | Measured Parameters | Observed Effects of Yohimbine Isomers |

|---|---|---|---|

| Anesthetized Rat | Intravenous | Blood Pressure, Heart Rate | Decreased blood pressure, blunted adrenaline pressor response |

| Conscious Rat | Intraventricular | Blood Pressure, Heart Rate | Increased blood pressure and heart rate |

| Conscious Rat | Subcutaneous (Yohimbine) | Serum Renin Activity, Heart Rate | Increased serum renin activity and heart rate |

These in vivo findings underscore the complex interplay between the central and peripheral effects of this compound and its related isomers, which are primarily driven by their interaction with the adrenergic system.

Neuropharmacological Investigations of Receptor Occupancy and Signaling

The neuropharmacological profile of this compound is primarily characterized by its interaction with adrenergic receptors, although its binding affinity and functional activity at these and other neuronal receptors are not as extensively documented as those of its isomers, yohimbine and rauwolscine.

In vitro studies and comparative analyses with its diastereomers suggest that this compound (also known as 3-epi-alpha-yohimbine) has a notably lower affinity for alpha-adrenergic receptors compared to yohimbine and rauwolscine. While yohimbine and rauwolscine are recognized as potent and selective antagonists of α2-adrenergic receptors, this compound's interaction with these receptors appears to be significantly weaker. This distinction is a critical aspect of its neuropharmacological profile.

Yohimbine itself demonstrates a complex receptor binding profile with high affinity for the α2-adrenergic receptor and moderate affinity for the α1-adrenergic, serotonin (B10506) (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, 5-HT2B), and dopamine D2 receptors wikipedia.org. It acts as an antagonist at α1- and α2-adrenergic, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, and dopamine D2 receptors, while exhibiting partial agonism at 5-HT1A receptors wikipedia.org. In contrast, this compound's interactions with these non-adrenergic receptors have not been well characterized in the scientific literature.

The table below summarizes the receptor binding affinities of yohimbine, providing a comparative context for the less-defined profile of this compound.

| Receptor Subtype | Ligand | Species | K i (nM) |

| α1A-Adrenergic Receptor | Yohimbine | Human | 25.1 |

| α1B-Adrenergic Receptor | Yohimbine | Human | 39.8 |

| α1D-Adrenergic Receptor | Yohimbine | Human | 15.8 |

| α2A-Adrenergic Receptor | Yohimbine | Human | 1.4 |

| α2B-Adrenergic Receptor | Yohimbine | Human | 7.1 |

| α2C-Adrenergic Receptor | Yohimbine | Human | 0.88 |

| 5-HT1A Receptor | Yohimbine | Human | 74 |

| 5-HT1B Receptor | Yohimbine | Human | 199 |

| 5-HT1D Receptor | Yohimbine | Human | 80 |

| Dopamine D2 Receptor | Yohimbine | Human | - |

Given the limited direct research on this compound's receptor occupancy, its neuropharmacological effects are often inferred from comparative studies with its isomers. The lower affinity for α2-adrenergic receptors suggests that its impact on neurotransmitter release, particularly norepinephrine, would be substantially less pronounced than that of yohimbine nih.gov.

Cardiovascular System Modulation Mechanisms

The cardiovascular effects of this compound have been investigated in preclinical animal models, primarily in comparative studies with its diastereomers. These studies reveal a distinct cardiovascular profile for this compound.

In a study comparing the cardiovascular effects of four yohimbine diastereoisomers in anesthetized rats, intravenous administration of this compound (referred to as 3-epi-alpha-yohimbine) was shown to decrease blood pressure and blunt the pressor response to adrenaline. However, it was the least potent of the four isomers in producing this effect, with corynanthine being the most potent, followed by yohimbine and rauwolscine nih.gov.

The depressor responses following intravenous bolus doses also showed a similar ranking of potency nih.gov. These findings suggest that this compound has a hypotensive effect, likely mediated through mechanisms that differ from the α2-adrenergic receptor blockade that is central to the cardiovascular actions of yohimbine and rauwolscine. The effects of yohimbine on the cardiovascular system are complex, with low doses potentially increasing blood pressure and heart rate, while higher doses can have the opposite effect nih.govmdpi.com.

The table below summarizes the comparative cardiovascular effects of yohimbine diastereomers in anesthetized rats following intravenous administration.

| Compound | Effect on Blood Pressure | Relative Potency (Depressor Response) |

| Corynanthine | Decrease | Most Potent |

| Yohimbine | Decrease | |

| Rauwolscine | Decrease | |

| This compound | Decrease | Least Potent |

Adapted from Rockhold & Gross, 1981 nih.gov

In conscious rats, intraventricular injection of yohimbine, rauwolscine, and corynanthine increased both blood pressure and heart rate. The tachycardic (heart rate increasing) effect showed a potency ranking of rauwolscine > yohimbine > corynanthine, which is suggested to be related to their individual affinities for the α2-adrenoceptor nih.gov. Notably, this study did not report the effects of intraventricularly administered this compound in conscious rats. The mechanisms underlying the cardiovascular modulation by this compound likely involve its interactions with a different spectrum of receptors compared to its isomers, but further research is needed to elucidate these pathways.

Endocrine System Interactions

The interactions of this compound with the endocrine system are the least characterized aspect of its preclinical profile. While there is a body of research on the endocrine effects of yohimbine, direct investigations into how this compound modulates hormonal systems are scarce.

Yohimbine is known to influence the endocrine system, primarily through its action on the central nervous system and the sympathetic nervous system. It has been shown to increase plasma levels of norepinephrine and its metabolite, which can lead to various endocrine effects tandfonline.com. For instance, yohimbine administration has been associated with changes in the hypothalamic-pituitary-adrenal (HPA) axis, including effects on corticosterone and adrenocorticotropic hormone (ACTH) levels in response to stress nih.govnih.gov. Furthermore, yohimbine has been reported to have effects on insulin and luteinizing hormone (LH) in the context of polycystic ovarian syndrome models tandfonline.com.

However, it is crucial to note that these findings relate to yohimbine and cannot be directly extrapolated to this compound due to the significant differences in their neuropharmacological profiles, particularly their differing affinities for α2-adrenergic receptors. The weaker α2-adrenergic antagonism of this compound suggests that its impact on the HPA axis and other hormonal systems would likely be substantially different from that of yohimbine. Without direct preclinical studies on this compound, any discussion of its endocrine interactions remains speculative. Further in vitro and in vivo research is necessary to determine the specific effects of this compound on various endocrine pathways and hormone levels.

Theoretical and Computational Chemistry Studies of Pseudoyohimbine

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a ligand, such as pseudoyohimbine, and its receptor, primarily the α2-adrenergic receptors (α2-AR). nih.govdovepress.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, an antagonist of the α2-AR, docking studies are crucial for elucidating the structural basis of its activity. While specific studies on this compound are limited, extensive research on its stereoisomer, yohimbine (B192690), provides a strong model for its binding mode. Docking of yohimbine into the α2A-adrenergic receptor (α2A-AR) binding pocket has revealed key interactions that are likely conserved for this compound. nih.gov These interactions typically involve:

A salt bridge between the protonated amine of the alkaloid and a conserved aspartate residue (e.g., Asp113 in α2A-AR). nih.govnih.gov

Hydrogen bonds between the hydroxyl group of the ligand and amino acid residues within the binding pocket. nih.gov

Aromatic or hydrophobic interactions between the indole (B1671886) moiety of the ligand and nonpolar residues of the receptor. nih.gov

These computational predictions help rationalize the structure-activity relationships of yohimbine analogs and can be extrapolated to understand the binding of this compound. nih.gov The goal of such studies is often to improve selectivity for a specific receptor subtype, thereby reducing side effects. nih.gov

| Interaction Type | Ligand Group | Receptor Residue (Example in α2A-AR) |

| Salt Bridge | Positively Charged Amine | Aspartate (Asp113) |

| Hydrogen Bond | Hydroxyl Group | Cysteine (Cys188) |

| Hydrogen Bond | Ester Group | Isoleucine (Ile190) |

| Aromatic Interaction | Indole Moiety | Valine (Val114) |

| This table is based on interactions identified for the closely related compound yohimbine and represents a predictive model for this compound. nih.gov |

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the ligand-receptor complex, MD simulations capture the dynamic nature of this interaction over time. nih.govmdpi.com By simulating the movements of every atom in the system, MD can be used to:

Assess the stability of the binding pose predicted by docking.

Reveal conformational changes in the receptor upon ligand binding. nih.gov

Identify key water molecules that may mediate ligand-receptor interactions.

Calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the receptor.

MD simulations have become a standard tool in drug discovery to refine docked poses and understand the mechanistic details of ligand binding and receptor activation or inhibition. nih.govdovepress.commdpi.com For this compound, MD simulations would provide a more realistic model of its interaction with α2-adrenergic receptors, accounting for the inherent flexibility of both the ligand and the protein. plos.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to investigate the electronic properties of a molecule from first principles. researchgate.netornl.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, which in turn governs its geometry, stability, and chemical reactivity. ornl.govarxiv.org

For a molecule like this compound, these calculations can provide:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. researchgate.net

Electronic Properties: Calculation of the distribution of electrons within the molecule, which can be visualized using tools like the Molecular Electrostatic Potential (MEP or MESP). researchgate.netmdpi.com The MESP map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction with other molecules, including receptors. researchgate.netmdpi.com

Reactivity Descriptors: Calculation of parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Vibrational Frequencies: Prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. researchgate.net

A study on the related yohimbine hydrochloride utilized DFT (B3LYP) and HF methods with the 6-311++G(d,p) basis set to compute its optimized geometry, vibrational wavenumbers, and electronic structure. researchgate.net Similar computational approaches for this compound would yield fundamental insights into its intrinsic chemical properties that dictate its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a class of compounds like α2-adrenergic antagonists, including this compound and its analogs, QSAR models can be developed to predict the activity of new, unsynthesized molecules. nih.gov

The development of a QSAR model involves:

Data Set Collection: Assembling a series of molecules with known biological activities (e.g., binding affinities for the α2-AR).

Descriptor Calculation: Quantifying various aspects of the molecular structure using numerical values called molecular descriptors. These can describe physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), or 3D shape.

Model Generation: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that correlates the descriptors with the observed biological activity.

Validation: Rigorously testing the model's predictive power on an external set of compounds not used in its creation.

For α1A-adrenergic receptor antagonists, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net These models suggest that steric, electrostatic, and hydrophobic interactions are crucial for antagonistic activity. researchgate.net A similar QSAR study focused on this compound and related scaffolds could guide the synthesis of new derivatives with enhanced potency and selectivity. researchgate.net

| Descriptor Class | Example Descriptors | Relevance to Activity |

| Electronic | Partial Atomic Charges, Dipole Moment | Governs electrostatic and hydrogen bonding interactions with the receptor. |

| Steric/Topological | Molecular Weight, Molecular Volume, Shape Indices | Defines the size and shape requirements for fitting into the receptor's binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to the compound's ability to cross cell membranes and engage in hydrophobic interactions. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Crucial for specific, directional interactions that anchor the ligand in the binding site. |

In Silico Prediction of Pharmacokinetic/Pharmacodynamic Properties (Mechanistic)

In silico methods are increasingly used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. biotechnologia-journal.org These predictions help to identify candidates with favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles, reducing the likelihood of late-stage failures. mdpi.comnih.gov

Computational models, including QSAR and physiologically based pharmacokinetic (PBPK) modeling, can predict various properties for botanical constituents like this compound. nih.gov Key predicted parameters include:

Absorption: Oral absorption, intestinal permeability (e.g., Caco-2 permeability), and classification under the Biopharmaceutical Classification System (BCS). nih.gov Many alkaloids, including yohimbine, are predicted to have high permeability and absorption. nih.gov

Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of likely metabolic sites and interaction with cytochrome P450 (CYP) enzymes.

Excretion: Prediction of clearance pathways and half-life.

Modern in silico systems combine machine learning with PBPK models to provide comprehensive predictions of human clinical pharmacokinetics from only the chemical structure. nih.gov Applying these models to this compound can provide crucial data to fill experimental gaps and guide further studies. nih.gov

| PK/PD Parameter | In Silico Prediction Method | Significance |

| Aqueous Solubility | QSAR, Fragment-based models | Affects dissolution and absorption. |

| Intestinal Permeability | PBPK models, Molecular descriptors | Determines the extent of oral absorption. |

| Bioavailability (%F) | Integrated PBPK/QSAR models | Indicates the fraction of an administered dose that reaches systemic circulation. |

| Plasma Clearance (CL) | QSAR, Docking with metabolic enzymes | Influences the dosing regimen and half-life. |

| Blood-Brain Barrier Permeation | QSAR models based on LogP, PSA | Predicts potential for central nervous system effects. |

De Novo Ligand Design for this compound Scaffolds

De novo ligand design refers to computational methods that generate novel molecular structures from scratch with the potential to bind to a specific biological target. nih.govresearchgate.net These techniques can utilize the this compound structure as a starting point or "scaffold."

Two main approaches are:

Structure-Based Design: This method uses the 3D structure of the target receptor (e.g., α2-AR). Algorithms "grow" a molecule atom-by-atom or by connecting pre-defined molecular fragments within the receptor's binding pocket to maximize favorable interactions. arxiv.org

Ligand-Based Design: When a receptor structure is unavailable, this approach uses a set of known active molecules, like this compound, to create a pharmacophore model. This model represents the essential 3D arrangement of features required for activity, which is then used as a template to build new molecules.

A related technique is scaffold hopping , where computational tools replace the core structure (scaffold) of a known active molecule like this compound with a different, novel core while preserving the key interacting functional groups. nih.gov This can lead to the discovery of new chemical classes with similar biological activity but potentially improved properties, such as better patentability or fewer side effects. nih.govresearchgate.net Recent advances have combined de novo design with deep learning and reinforcement learning to more efficiently explore chemical space and optimize molecules for multiple properties simultaneously, such as activity, selectivity, and synthetic accessibility. arxiv.orgnih.govmdpi.com

Future Directions and Challenges in Pseudoyohimbine Research

Exploration of Novel Molecular Targets and Biological Pathways

While pseudoyohimbine is known for its interaction with adrenergic receptors, its full spectrum of molecular targets remains largely unexplored. A significant future direction is the systematic screening for novel protein interactions beyond the adrenoceptor family. The complex pharmacology of related alkaloids suggests that this compound may modulate other G-protein coupled receptors (GPCRs), ion channels, or enzymes.

Future research will likely focus on:

Deorphanizing Receptors: Utilizing high-throughput screening platforms to test this compound against panels of orphan receptors (receptors whose endogenous ligand is unknown) to identify unexpected binding partners.

Pathway Analysis: Employing advanced cell-based assays and proteomics to map the downstream signaling cascades affected by this compound. This could reveal its influence on pathways related to cellular metabolism, inflammation, or apoptosis, which are not traditionally associated with its known targets. The biosynthesis pathway for yohimbane alkaloids involves the condensation of secologanin (B1681713) and tryptamine (B22526), leading to a universal precursor, strictosidine (B192452) researchgate.net. Understanding this and related metabolic pathways could provide clues to additional biological interactions.

Systems Biology Approaches: Integrating data from multiple experimental levels to construct a comprehensive network of this compound's interactions within a biological system, offering a holistic view of its mechanism of action nih.gov.

A primary challenge in this area is distinguishing direct targets from downstream effects. Differentiating primary binding events from the subsequent cascade of cellular changes requires sophisticated experimental designs and careful validation.

Development of Advanced Synthetic Methodologies for Complex Analogues

The chemical synthesis of yohimbine (B192690) alkaloids, including this compound, is a formidable challenge due to their rigid pentacyclic structure and multiple stereocenters. researchgate.net Future progress hinges on the development of more efficient, modular, and stereoselective synthetic routes.

Key areas for development include:

Modular Synthesis: Designing synthetic strategies that allow for the easy modification of different parts of the alkaloid scaffold. A modular approach using techniques like transition-metal-catalyzed decarboxylative allylation could enable the rapid creation of a library of "conformationally liberated" analogues, which lack the rigid C-ring ethylene (B1197577) linker, for pharmacological screening. acs.org

Biocatalysis: Exploring the use of enzymes, such as cytochrome P450 monooxygenases identified in alkaloid-producing plants, to perform specific and stereoselective transformations that are difficult to achieve with traditional chemical methods. researchgate.net

The main challenge remains achieving high yields and perfect stereocontrol simultaneously. The modest structural variations between diastereomers lead to a significant divergence in biological activity, making precise synthetic control paramount. nih.gov

Integration of Omics Technologies for Systems-Level Understanding

To move beyond a single-target perspective, the integration of "omics" technologies is essential. These high-throughput methods provide a snapshot of the global changes occurring within a cell or organism in response to a compound. nih.govnih.gov

Future research will benefit from:

Transcriptomics: Using RNA-sequencing to identify all genes whose expression is altered by this compound, providing insights into the cellular processes and pathways it modulates.

Proteomics: Applying mass spectrometry-based techniques to quantify changes in the entire protein landscape of a cell after treatment, revealing alterations in protein expression and post-translational modifications. youtube.com

Metabolomics: Analyzing the complete set of metabolites in a biological sample to understand how this compound affects cellular metabolism and biochemical pathways. youtube.commdpi.com

The primary challenge is the sheer volume and complexity of the data generated. nih.gov Meaningful interpretation requires advanced bioinformatics tools and computational expertise to distinguish significant biological signals from background noise and to construct coherent models of the drug's systemic effects. nih.gov

Leveraging Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize pharmacological research by accelerating the analysis of complex biological data. nih.govnih.govmdpi.com

Potential applications in this compound research include: